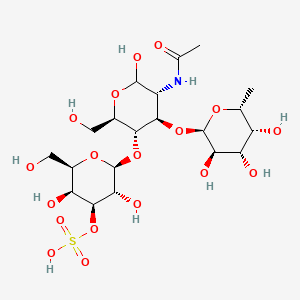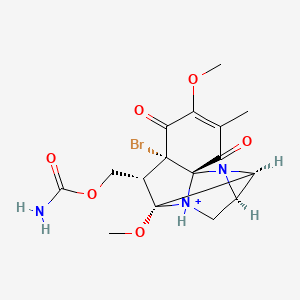
(R)-N-Nitroso Anatabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine is structurally similar to nicotine and has been studied for its potential therapeutic effects, particularly in reducing inflammation and ameliorating chronic inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Nitroso Anatabine typically involves the nitrosation of anatabine. This process can be achieved by reacting anatabine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of ®-N-Nitroso Anatabine would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The process would also include purification steps to isolate the desired product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: ®-N-Nitroso Anatabine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted anatabine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of ®-N-Nitroso Anatabine involves its interaction with cellular pathways. It has been shown to activate the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant response elements and the reduction of inflammation. Additionally, ®-N-Nitroso Anatabine has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Nicotine: Structurally similar to anatabine and shares some pharmacological properties.
Anabasine: Another alkaloid found in tobacco, with similar biological activities.
Isoanatabine: An isomer of anatabine with distinct pharmacological properties.
Uniqueness: ®-N-Nitroso Anatabine is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Its ability to activate the NRF2 pathway and modulate MAPK signaling sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
1346617-09-1 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.218 |
Nombre IUPAC |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
Clave InChI |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Sinónimos |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)


![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)




![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
